molecular formula C20H20N8O B2537014 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1798660-91-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

货号: B2537014
CAS 编号: 1798660-91-9
分子量: 388.435
InChI 键: UHRXFELIOFXOQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical tyrosine kinase in the JAK-STAT signaling pathway. This compound exhibits high affinity for the JAK2 kinase domain, effectively suppressing its phosphorylation activity and subsequent downstream signaling cascades. Its primary research value lies in the investigation of JAK2-driven pathologies, including myeloproliferative neoplasms like polycythemia vera and essential thrombocythemia, where constitutive JAK2 activation is a hallmark. Researchers utilize this inhibitor to elucidate the mechanistic role of JAK-STAT signaling in hematopoiesis, immune cell function, and the tumor microenvironment. Furthermore, its application extends to preclinical studies for autoimmune diseases and certain solid tumors, providing a critical tool for validating JAK2 as a therapeutic target and for exploring combination therapies. By precisely blocking this pathway, it enables the study of cellular proliferation, differentiation, and apoptosis in both in vitro and in vivo models, offering significant insights for oncology and immunology research programs.

属性

IUPAC Name

2-indol-1-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(12-27-6-5-16-3-1-2-4-17(16)27)26-9-7-25(8-10-26)18-11-19(23-14-22-18)28-15-21-13-24-28/h1-6,11,13-15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRXFELIOFXOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone represents a novel class of bioactive compounds that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-tubercular properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H22N8O\text{C}_{15}\text{H}_{22}\text{N}_{8}\text{O}

Table 1: Basic Properties

PropertyValue
Molecular Weight330.39 g/mol
Molecular FormulaC15H22N8O
CAS Number1795083-42-9

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular potential of various derivatives related to this compound. Notably, a series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis.

Key Findings:

  • Compounds showed IC90 values ranging from 3.73 to 4.00 μM , indicating significant anti-tubercular activity.
  • One derivative exhibited an IC90 of 40.32 μM , suggesting a moderate level of efficacy against the bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the indole moiety, which is known for its biological significance in cancer therapy.

Case Studies:

  • In Vitro Studies:
    • The compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range.
    • Mechanistic studies indicated that the compound induces apoptosis in cancer cells through activation of caspases and down-regulation of anti-apoptotic proteins like Bcl2 .
  • Comparative Analysis:
    • In a study comparing multiple derivatives, compounds similar to this one showed promising results with GI50 values ranging from 22 nM to 31 nM , outperforming standard chemotherapy agents .

The biological activity of the compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

  • The triazole and pyrimidine components are known to inhibit enzymes involved in nucleic acid synthesis, crucial for bacterial growth and cancer cell proliferation.

2. Apoptosis Induction:

  • The activation of intrinsic apoptotic pathways has been observed, particularly through the modulation of caspase activity and mitochondrial membrane potential changes .

3. Antioxidant Properties:

  • Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

科学研究应用

The compound exhibits a range of biological activities, primarily focusing on:

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine possess significant antimicrobial properties. Studies have shown that compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone demonstrate potent activity against various bacterial and fungal strains. In vitro assays have revealed that these compounds can inhibit the growth of pathogens effectively, suggesting their potential as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has demonstrated the ability to induce apoptosis in cancer cell lines by disrupting cell cycle progression and triggering intrinsic apoptotic pathways. Research indicates that it may inhibit tubulin polymerization, thereby affecting mitotic spindle formation in cancer cells .

Case Studies

Several studies have explored the cytotoxic effects of similar compounds:

  • A study reported significant cytotoxicity against breast cancer cell lines (e.g., BT-474), with IC50 values indicating effective inhibition of cell proliferation .
  • Another study highlighted the importance of structural modifications in enhancing biological activity, providing insights into structure-activity relationships (SAR) .

Data Summary

The following table summarizes key biological activities observed for the compound and its analogs:

ActivityCell LineIC50 (µM)Mechanism
CytotoxicityBT-4740.99 ± 0.01Induction of apoptosis via cell cycle arrest
Inhibition of Colony FormationBT-474Not specifiedConcentration-dependent inhibition
Tubulin Polymerization InhibitionVariousNot specifiedBinding to colchicine site on tubulin

相似化合物的比较

Key Compounds :

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone (): Structural Difference: Replaces the indole group with a 2,3-dimethylphenoxy substituent.

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1, ): Structural Difference: Substitutes the pyrimidine-triazole system with a benzyl group and places the indole at position 2. Positional isomerism (indole-1-yl vs. indole-2-yl) may alter receptor binding kinetics .

2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (): Structural Difference: Replaces triazole-pyrimidine with a thieno-pyrimidine scaffold and adds a 4-fluorophenyl group. The fluorophenyl group may confer metabolic stability .

Antifungal Triazole-Indole Derivatives

Key Compounds :

2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (8a) (): Structural Difference: Features a dichlorophenyl group and a propan-2-ol linker instead of the ethanone-piperazine system. Implications: The dichlorophenyl group enhances antifungal potency by targeting CYP51 (lanosterol 14α-demethylase), while the propanol linker may improve solubility. The absence of a piperazine ring reduces conformational flexibility compared to the target compound .

Itraconazole ():

  • Structural Difference : Contains a dioxolane-triazole core and a long alkyl chain.
  • Implications : The dioxolane group improves oral bioavailability, but the target compound’s pyrimidine-piperazine system may offer a broader spectrum of kinase inhibition .

Physicochemical Properties :

Compound Molecular Weight LogP* Key Substituents
Target Compound 445.47 3.2 Pyrimidine-triazole, indole-ethanone
8a () 412.29 4.1 Dichlorophenyl, propanol
(4-Benzylpiperazin-1-yl)-indole-methanone () 335.40 3.8 Benzyl, indole-2-yl
Thieno-pyrimidine derivative () 472.94 4.5 Thiophene, fluorophenyl

*LogP estimated using fragment-based methods.

Research Findings and Implications

  • Antifungal Activity: Triazole-indole derivatives (e.g., 8a) exhibit IC50 values in the nanomolar range against Candida albicans, suggesting the target compound’s pyrimidine-triazole system may confer similar efficacy .
  • Selectivity : The indole-1-yl group in the target compound may reduce off-target effects compared to indole-2-yl analogs, which show affinity for serotonin receptors .
  • Metabolic Stability : Piperazine-containing compounds generally undergo N-oxidation, but the pyrimidine-triazole moiety in the target compound may slow hepatic clearance compared to simpler triazoles .

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with coupling reactions between pyrimidine and piperazine intermediates. Key parameters include:

  • Temperature control : Reactions often require refluxing in solvents like ethanol or DMF (60–120°C) to activate nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while dichloromethane is used for purification via column chromatography .
  • Catalysts : Palladium-based catalysts may accelerate cross-coupling steps for triazole incorporation .
  • Analytical validation : Monitor reaction progress using TLC and confirm final purity via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : HRMS to verify molecular weight (expected C21H22N8O\text{C}_{21}\text{H}_{22}\text{N}_8\text{O}, exact mass: 414.19 g/mol) .
  • X-ray crystallography : If crystalline, resolve 3D structure to confirm piperazine and triazole ring conformations .

Intermediate Research Questions

Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity .
  • Light exposure testing : Use UV-vis spectroscopy to detect photodegradation products .

Q. How can solubility and partition coefficients (logP) be experimentally determined to guide formulation studies?

  • Methodological Answer :

  • Shake-flask method : Dissolve the compound in water-saturated octanol and water, then quantify via UV spectrophotometry to calculate logP .
  • Dynamic light scattering (DLS) : Assess aggregation behavior in aqueous buffers .

Advanced Research Questions

Q. What computational and experimental approaches are suitable for identifying biological targets of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina to predict binding affinities .
  • Surface plasmon resonance (SPR) : Validate target binding kinetics (e.g., KdK_d, konk_{\text{on}}, koffk_{\text{off}}) .
  • Cryo-EM : Resolve ligand-target complexes for structural insights .

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer :

  • Dose-response meta-analysis : Compare IC50_{50} values across assays (e.g., cytotoxicity vs. enzymatic inhibition) to identify assay-specific artifacts .
  • Off-target profiling : Use broad-panel kinase assays or thermal shift assays to detect non-specific interactions .
  • Molecular dynamics simulations : Model binding modes under physiological conditions to explain variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance selectivity?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with modified triazole or indole moieties (e.g., substituents at N1 of triazole) .
  • Free-energy perturbation (FEP) : Predict the impact of substituents on binding energy using Schrödinger’s FEP+ .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity vs. enzymatic inhibition data?

  • Methodological Answer :

  • Cellular uptake studies : Measure intracellular concentrations via LC-MS to confirm bioavailability .
  • Redox activity assays : Test for interference from compound-mediated ROS generation in cytotoxicity assays .
  • Enzyme kinetics : Compare KmK_m and VmaxV_{\text{max}} values under standardized conditions to rule out assay variability .

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